molecular formula C18H22BNO2 B1604006 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane CAS No. 608534-43-6

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

Cat. No.: B1604006
CAS No.: 608534-43-6
M. Wt: 295.2 g/mol
InChI Key: ZHURKSONLXTDNH-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C18H22BNO2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence-Based Detection

The synthesis and application of dioxazaborocane derivatives have been explored for enhancing fluorescence-based detection methods in analytical chemistry. For example, the use of 2,5-diphenyloxazole derivatives has been demonstrated to improve the sensitivity of fluorographic detection methods for radioactively labeled proteins and nucleic acids in polyacrylamide gels. This technique, employing scintillation autography, allows for the effective detection of tritium-labeled biological molecules, showcasing an application of diphenyloxazole derivatives in enhancing bioanalytical methods (Bonner & Laskey, 1974).

Synthesis of Complex Organic Molecules

Dioxazaborocanes serve as key intermediates in the synthesis of complex organic molecules. Their involvement in reactions offers new pathways for creating ortho-functionalized arylboronic acids and derivatives. For example, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, a related compound, has been used to prepare ortho-functionalized arylboronic acids, highlighting the utility of dioxazaborocanes in synthetic organic chemistry (Da̧browski et al., 2007).

Antioxidant Research

Although not directly related to "2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane," research on antioxidants provides insight into the broader chemical context in which similar compounds might be studied. Antioxidants play crucial roles in protecting against oxidative stress in biological systems, and the methods used to evaluate their activity could potentially be applied to study the properties of dioxazaborocane derivatives (Gulcin, 2020).

Properties

IUPAC Name

2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURKSONLXTDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639928
Record name 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608534-43-6
Record name 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
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2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
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2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
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2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
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2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

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